molecular formula C13H8BrN B8517290 4-[(3-Bromophenyl)ethynyl]pyridine CAS No. 918540-89-3

4-[(3-Bromophenyl)ethynyl]pyridine

Cat. No. B8517290
Key on ui cas rn: 918540-89-3
M. Wt: 258.11 g/mol
InChI Key: AHXJRDZTJUXVEL-UHFFFAOYSA-N
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Patent
US07452885B2

Procedure details

To a solution of 4-[(3-bromophenyl)ethynyl]pyridine (387 mg, 1.50 mmol) in toluene (10 mL) is added tetrakis(triphenylphosphine)palladium (87 mg, 0.075 mmol) and 2-(tributylstannyl)pyrazine (1.45 g, 3.75 mmol) at room temperature. After refluxing for 24 h, the reaction mixture is cooled and diluted with EtOAc (100 mL), washed with saturated NaHCO3 (2×30 mL), brine (30 mL), dried over MgSO4 and concentrated on a rotary evaporator. The crude material is purified by chromatography (silica gel, EtOAc/hexane: 40/60 to give the title compound (153 mg, 40%) as solid. mp: 94-95° C. MS(+) ES: 258 (M+OH)+.
Quantity
387 mg
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
87 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]#[C:9][C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)[CH:5]=[CH:6][CH:7]=1.C([Sn](CCCC)(CCCC)[C:21]1[CH:26]=[N:25][CH:24]=[CH:23][N:22]=1)CCC>C1(C)C=CC=CC=1.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:13]1[CH:14]=[CH:15][C:10]([C:9]#[C:8][C:4]2[CH:3]=[C:2]([C:21]3[CH:26]=[N:25][CH:24]=[CH:23][N:22]=3)[CH:7]=[CH:6][CH:5]=2)=[CH:11][CH:12]=1 |^1:51,53,72,91|

Inputs

Step One
Name
Quantity
387 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)C#CC1=CC=NC=C1
Name
Quantity
1.45 g
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CN=C1)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
87 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
WASH
Type
WASH
Details
washed with saturated NaHCO3 (2×30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude material is purified by chromatography (silica gel, EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C#CC=1C=C(C=CC1)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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